molecular formula C8H5BrClN B1645995 2-bromo-2-(2-chlorophenyl)acetonitrile

2-bromo-2-(2-chlorophenyl)acetonitrile

Cat. No.: B1645995
M. Wt: 230.49 g/mol
InChI Key: KRRGHWZMBJGPFK-UHFFFAOYSA-N
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Description

2-bromo-2-(2-chlorophenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom and a chlorine atom attached to a phenyl ring, with an acetonitrile group (-CH2CN) as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-(2-chlorophenyl)acetonitrile typically involves the bromination of 2-chlorobenzyl cyanide. One common method is the reaction of 2-chlorobenzyl cyanide with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-2-(2-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include primary amines and other reduced derivatives.

Scientific Research Applications

2-bromo-2-(2-chlorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-2-(2-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzonitrile
  • 2-Chloro-4-bromobenzonitrile
  • 2-Bromo-3-chlorobenzonitrile

Uniqueness

2-bromo-2-(2-chlorophenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

2-bromo-2-(2-chlorophenyl)acetonitrile

InChI

InChI=1S/C8H5BrClN/c9-7(5-11)6-3-1-2-4-8(6)10/h1-4,7H

InChI Key

KRRGHWZMBJGPFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C#N)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chlorobenzylcyanide (1.0 g, 6.60 mmol) in CCl4 (25 mL) was added N-bromosuccinamide (1.29 g, 7.26 mmol) and 2,2′-azobis-(2-methylpropionitrile) (0.05 g, 0.33 mmol). The reaction mixture was allowed to reflux for 48 h. The reaction mixture was then diluted with EtOAc (50 mL) and washed with 0.1 M NaOH (50 mL). The organic phase was concentrated to dryness yielding 1.0 g (66%) product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

2-(2-Chlorophenyl) acetonitrile (151.5 g, 1 mol) was heated to 110° C. in a three-necked flask, keep the temperature, bromine (176 g, 1.1 mol) was added dropwise over a period of 3 h and the mixture was reacted with constant stirring for another 3 h. The reaction mixture was cooled to below 30° C. and water (400 mL) was added and stirring continued for another 5 minutes to remove HBr and stand aside. The organic layer was separated and washed with small amount of 5% sodium bisulfite for 15 minutes with stirring. The organic layer was again separated and washed with water to near pH 7, and the brown oily product was obtained (225 g, 96% yield); bp: 107-110° C./15 mmHg. IR (cm−1): 2969, 2253, 1589, 1472, 1445, 1194, 1051, 765, 725, 646; 1HNMR (300 MHz, CDCl3): 7.83 (1H, m), 7.38-7.45 (4H, m), 5.87 (1H, s). The crude product was used directly for the next step.
Quantity
151.5 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

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